2-Methyltridecanoic acid

Physicochemical Property Organic Synthesis Formulation Stability

2-Methyltridecanoic acid (CAS 24323-31-7), also known as isotetradecanoic acid, is a C14 branched-chain saturated fatty acid with a methyl group at the second carbon position. As a long-chain fatty acid , its branched structure confers distinct physical properties compared to its straight-chain analog, myristic acid, influencing its behavior in applications ranging from organic synthesis to potential biological roles.

Molecular Formula C14H28O2
Molecular Weight 228.37 g/mol
CAS No. 24323-31-7
Cat. No. B1614838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltridecanoic acid
CAS24323-31-7
Molecular FormulaC14H28O2
Molecular Weight228.37 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(C)C(=O)O
InChIInChI=1S/C14H28O2/c1-3-4-5-6-7-8-9-10-11-12-13(2)14(15)16/h13H,3-12H2,1-2H3,(H,15,16)
InChIKeyFZUUHEZQCQGYNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltridecanoic Acid (CAS 24323-31-7): Physicochemical and Structural Profile for Scientific Procurement


2-Methyltridecanoic acid (CAS 24323-31-7), also known as isotetradecanoic acid, is a C14 branched-chain saturated fatty acid with a methyl group at the second carbon position . As a long-chain fatty acid [1], its branched structure confers distinct physical properties compared to its straight-chain analog, myristic acid, influencing its behavior in applications ranging from organic synthesis to potential biological roles [2]. Its presence has been documented in natural sources like the earthworm Lumbricus terrestris [1].

Why Straight-Chain and Positional Isomers Cannot Substitute for 2-Methyltridecanoic Acid in Research Applications


Substituting 2-methyltridecanoic acid with its straight-chain analog (myristic acid) or a positional isomer (12-methyltridecanoic acid) can lead to significantly different experimental or formulation outcomes due to quantifiable differences in physicochemical properties and potential biological interactions. The position of the methyl branch directly alters molecular geometry, impacting melting point, boiling point, lipophilicity (LogP), and recognition by biological systems. As a result, data generated with a non-specific analog cannot be reliably extrapolated to 2-methyltridecanoic acid, making precise compound selection crucial for experimental reproducibility and valid structure-activity relationship studies .

Quantitative Comparative Evidence for 2-Methyltridecanoic Acid Versus Analogs


2-Methyltridecanoic Acid Exhibits a Higher Boiling Point than Straight-Chain Myristic Acid

The branched-chain structure of 2-methyltridecanoic acid results in a significantly higher boiling point at atmospheric pressure compared to its straight-chain analog, myristic acid. This property is a critical differentiator for processes involving thermal stress or distillation .

Physicochemical Property Organic Synthesis Formulation Stability

2-Methyltridecanoic Acid's Lipophilicity (LogP) Quantifiably Differs from Myristic Acid

The methyl branch at the C2 position increases the compound's calculated lipophilicity (LogP) compared to its straight-chain counterpart, myristic acid. This difference can significantly influence interactions with lipid bilayers, protein binding, and overall pharmacokinetic behavior .

Lipophilicity Membrane Permeability ADME-Tox

Comparative Melting Point Differences Between 2-Methyltridecanoic Acid and 12-Methyltridecanoic Acid

The specific location of the methyl branch on the fatty acid chain has a profound impact on its melting point. A comparison between the 2-methyl and 12-methyl isomers shows a clear difference, with the latter having a measurable solidification point while the former remains a liquid at room temperature .

Physicochemical Property Isomer Differentiation Formulation State

2-Methyltridecanoic Acid is Used as a Specific Intermediate in Patented Compositions

A European patent application (EP 3 842 414 A1) explicitly names 2-methyltridecanoic acid as a component in a novel composition, highlighting its utility in producing stable unsaturated compounds. This demonstrates a specific, documented industrial application that differentiates it from less commercially relevant analogs [1].

Organic Synthesis Polymer Chemistry Patent Literature

Key Scientific and Industrial Application Scenarios for 2-Methyltridecanoic Acid Based on Its Differentiated Profile


As a Structural Analog in Lipid Metabolism Studies

For researchers investigating the metabolic fate of branched-chain fatty acids, 2-methyltridecanoic acid serves as a defined C14 model compound. Its quantifiably different lipophilicity (LogP) compared to myristic acid allows for comparative studies on how a single methyl branch at the C2 position influences membrane incorporation, beta-oxidation rates, and downstream signaling events. Its natural occurrence in organisms like Lumbricus terrestris [1] provides a biological context for such investigations.

In Organic Synthesis as a Specialty Building Block

The compound's liquid state at room temperature, in contrast to its solid positional isomer , simplifies its handling and use as a reagent or building block in organic synthesis. Its higher boiling point relative to myristic acid may also offer advantages in specific reactions requiring elevated temperatures without premature evaporation of the acid. Its role is supported by its inclusion in a patented composition for producing stable unsaturated compounds [2].

In Formulation Development for Surfactants or Lubricants

The branched-chain structure of 2-methyltridecanoic acid is a well-established characteristic that influences the performance of derived surfactants and lubricants. The quantifiable differences in physicochemical properties, such as its higher LogP and different thermal profile compared to linear fatty acids , can be leveraged to modulate the hydrophobicity, critical micelle concentration (CMC), and viscosity of formulated products. This makes it a valuable candidate for tailoring specific performance attributes.

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